Difluoromethanesulfinic acid sodium

Vue d'ensemble

Description

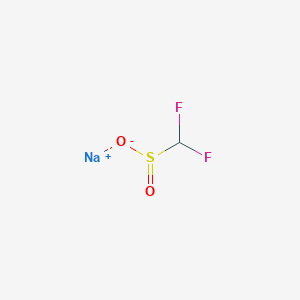

Difluoromethanesulfinic acid sodium is a technical grade compound with a CAS Number of 275818-95-6 . Its molecular weight is 140.09 .

Synthesis Analysis

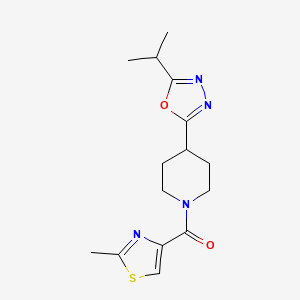

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . Free radical difluoromethylation of protonated heteroaromatic bases was accomplished using sodium difluoromethanesulfinate in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature .Molecular Structure Analysis

The linear formula of this compound is CH2F2NaO2S .Chemical Reactions Analysis

This compound has been used in free radical difluoromethylation of protonated heteroaromatic bases . The difluoromethylation products of methyl pyridine-4-carboxylate, pyridine-4-carbonitrile, and 2-amino-1,3,4-thiadiazole were isolated on a preparative scale .Physical And Chemical Properties Analysis

This compound is a technical grade compound with a CAS Number of 275818-95-6 . Its molecular weight is 140.09 .Applications De Recherche Scientifique

Catalytic Applications

Copper- and Iron-Catalyzed Decarboxylative Tri- and Difluoromethylation : Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and zinc difluoromethanesulfinate (DFMS) are used in copper-catalyzed decarboxylative trifluoromethylation and iron-catalyzed difluoromethylation, respectively. These reactions involve a radical process for modifying α,β-unsaturated carboxylic acids (Li, Cui, & Liu, 2013).

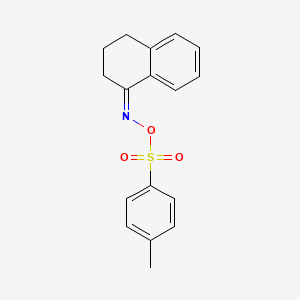

Electrochemical Oxidation-Promoted Direct N-ortho-Selective Difluoromethylation : Sodium difluoromethanesulfinate (HCF2SO2Na) serves as the source of the difluoromethyl moiety in the N-ortho-selective difluoromethylation of quinoline and isoquinoline N-oxides. This method is efficient, green, and scales well (Zhang et al., 2022).

Transition-Metal-Free Electrophilic Trifluoromethylthiolation : Sodium trifluoromethanesulfinate acts as a trifluoromethylthiolating reagent, enabling the direct trifluoromethylthiolation of indole derivatives under mild conditions. This reaction expands to pyrroles and enamines (Bu, Lu, & Cai, 2017).

Improvements in Difluoromethanesulfonic Acid Synthesis : Research has optimized the synthesis of sodium difluoromethanesulfonate, leading to a more productive and reproducible process. This has applications in creating anhydrous difluoromethanesulfonic acid, a catalyst for various reactions (Langlois, 1989).

Chemical Synthesis

- Photochemical Difluoromethylation of Alkynes : Sodium difluoromethylsulfinate (NaSO2CF2H) is used in a photochemical strategy for the difluoromethylation/radical cascade cyclization of alkynes. This method synthesizes CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines (Chen et al., 2023).

Environmental and Material Science

Competitive Binding of Poly- and Perfluorinated Compounds to Thyroid Hormone Transport Protein : Studies have shown that certain perfluorinated compounds, structurally similar to difluoromethanesulfinic acid sodium, can compete with thyroid hormones for binding to transport proteins. This finding is important in understanding the environmental and toxicological impact of these compounds (Weiss et al., 2009).

Incorporation of Fluorocarbon Surfactants into Perfluorosulfonic Acid Membranes : Research indicates that incorporating sulfonated surfactants into perfluorinated ionomer films, such as Nafion, can significantly improve their permeability. This has applications in chemical sensors and other industrial practices (Rábago, Noble, & Koval, 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

Sodium difluoromethanesulfinate, also known as Difluoromethanesulfinic acid sodium, primarily targets protonated heteroaromatic bases . These bases play a crucial role in various biochemical reactions and are key components in the structure of many biologically active organic compounds .

Mode of Action

The compound interacts with its targets through a process known as free radical difluoromethylation . This involves the use of sodium difluoromethanesulfinate in combination with tert-butyl hydroperoxide in a two-phase system (methylene chloride–water) at room temperature . The result is the introduction of a difluoromethyl group into the molecules of the target compounds .

Biochemical Pathways

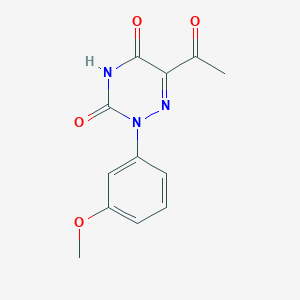

The introduction of a difluoromethyl group into molecules of biologically active organic compounds can significantly alter their properties . This change can inhibit some metabolic pathways at the molecular level . The difluoromethylation of heteroaromatic compounds is among the most promising methods of direct introduction of a CHF2 group .

Pharmacokinetics

This is due to the increased membrane permeability compared to typical donors such as OH and NH groups . The replacement of hydrogen by fluorine can enhance the selectivity for tissues and organs, and generally reduce the effective therapeutic dose .

Result of Action

The molecular and cellular effects of sodium difluoromethanesulfinate’s action primarily involve the alteration of the target compounds’ properties. The introduction of a difluoromethyl group changes the lipophilicity profile of the resulting compound . This can lead to increased membrane permeability and inhibition of certain metabolic pathways .

Action Environment

The action of sodium difluoromethanesulfinate can be influenced by various environmental factors. For instance, the compound’s difluoromethylation process is carried out in a two-phase system (methylene chloride–water) at room temperature . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and the presence of other chemical agents .

Propriétés

IUPAC Name |

sodium;difluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSLFYACKIPNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275818-95-6 | |

| Record name | Sodium difluoromethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes sodium difluoromethanesulfinate a desirable reagent for difluoromethylation reactions?

A1: Sodium difluoromethanesulfinate (HCF2SO2Na) stands out due to its commercial availability, ease of handling, and ability to participate in reactions under mild conditions. This makes it a practical alternative to other difluoromethylating reagents. For instance, research highlights its use in synthesizing difluoromethylated indoles at room temperature without requiring external catalysts or oxidants [].

Q2: How does sodium difluoromethanesulfinate act as a difluoromethylating agent?

A2: While the exact mechanisms can vary depending on the reaction conditions, studies suggest that sodium difluoromethanesulfinate often acts as a difluoromethyl radical source [, ]. This radical then reacts with the target molecule, leading to the incorporation of the CF2H group. For example, electrochemical studies indicate a radical pathway for the difluoromethylation of indoles at the C-2 position using sodium difluoromethanesulfinate [].

Q3: Can you provide examples of specific reactions where sodium difluoromethanesulfinate has been successfully used for difluoromethylation?

A3: Certainly! Sodium difluoromethanesulfinate has proven effective in various difluoromethylation reactions. Some notable examples include:

- Synthesis of CF2H-substituted secondary amines: Sodium difluoromethanesulfinate reacts with aromatic aldehydes, amines, and visible light to produce a diverse range of fluorinated secondary amines in good yields []. This reaction showcases its utility in multicomponent reactions.

- Difluoromethylation of indoles: Electrochemical methods utilize sodium difluoromethanesulfinate to introduce the CF2H group at the C-2 position of indoles in a catalyst- and oxidant-free manner [].

- N-ortho-selective difluoromethylation of N-oxides: Sodium difluoromethanesulfinate enables the selective difluoromethylation of quinoline and isoquinoline N-oxides at the ortho position relative to the nitrogen atom under electrochemical conditions [].

- Three-component difluorobenzylation of quinoxalin-2(1H)-ones: Sodium difluoromethanesulfinate participates in a photo-catalyzed reaction with quinoxalin-2(1H)-ones and vinylarenes to yield difluorobenzylated quinoxalin-2(1H)-ones, highlighting its versatility in constructing complex molecules [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)

![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)

amine](/img/structure/B2935475.png)

![3-Oxo-2-[3-(trifluoromethyl)phenyl]isoindoline-4-carboxylic acid](/img/structure/B2935482.png)

![3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2935483.png)

![2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2935487.png)

![Methyl 2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2935488.png)

![3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine](/img/structure/B2935492.png)